molecular formula C23H36N2O5 B10861727 (R,S,S,R,S)-Boc-Dap-NE

(R,S,S,R,S)-Boc-Dap-NE

Cat. No.: B10861727
M. Wt: 420.5 g/mol
InChI Key: XJDVGABQIFOWFC-LERVOYGESA-N
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Description

(R,S,S,R,S)-Boc-Dap-NE is the inactive isomer of Boc-Dap-NE, which is an intermediate in the synthesis of Monomethyl auristatin E. Monomethyl auristatin E is an inhibitor of tubulin polymerization and is used to synthesize Antibody-Drug Conjugates as ADC Cytotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,S,R,S)-Boc-Dap-NE involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(R,S,S,R,S)-Boc-Dap-NE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in modified analogs of this compound .

Mechanism of Action

The mechanism of action of (R,S,S,R,S)-Boc-Dap-NE involves its role as an intermediate in the synthesis of Monomethyl auristatin E. Monomethyl auristatin E inhibits tubulin polymerization, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in targeting cancer cells .

Properties

Molecular Formula

C23H36N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl (2R)-2-[(1S,2S)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m0/s1

InChI Key

XJDVGABQIFOWFC-LERVOYGESA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O

Origin of Product

United States

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